Product packaging for 4-(1-Boc-3-pyrrolidinyl)-1H-indazole(Cat. No.:)

4-(1-Boc-3-pyrrolidinyl)-1H-indazole

Cat. No.: B13662149
M. Wt: 287.36 g/mol
InChI Key: XLDKMBRLXSTDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Boc-3-pyrrolidinyl)-1H-indazole is a sophisticated chemical building block designed for research and development, particularly in medicinal chemistry. This compound features an indazole heterocyclic system, a prominent scaffold in drug discovery known for its diverse biological activities . The molecule is functionally engineered with a Boc-protected (tert-butoxycarbonyl) pyrrolidine group at the 3-position, a critical feature that enhances the compound's utility in multi-step synthetic routes. The Boc group serves as a protecting group for the secondary amine, allowing for selective deprotection under mild acidic conditions to unveil a reactive amine handle for further derivatization . This makes the reagent invaluable for constructing complex molecules, such as those explored in the patent for 3-(piperidinyl)- and 3-(pyrrolidinyl)-1H-indazoles, which have shown potential for treating psychoses, depression, pain, and hypertension . Researchers utilize this and related indazole derivatives as key intermediates in the synthesis of compounds for applications ranging from pharmaceuticals to the development of materials for organic electronics and dye-sensitized solar cells . The structural motif of a nitrogen-containing heterocycle linked to an indazole core is a proven strategy in the design of biologically active compounds and electronically active materials . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O2 B13662149 4-(1-Boc-3-pyrrolidinyl)-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 3-(1H-indazol-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-8-7-11(10-19)12-5-4-6-14-13(12)9-17-18-14/h4-6,9,11H,7-8,10H2,1-3H3,(H,17,18)

InChI Key

XLDKMBRLXSTDNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C3C=NNC3=CC=C2

Origin of Product

United States

Structure Activity Relationship Sar Studies on 4 1 Boc 3 Pyrrolidinyl 1h Indazole and Its Derivatives

Influence of Substituent Variations on Molecular Interactions and Recognition

The systematic modification of the 4-(1-Boc-3-pyrrolidinyl)-1H-indazole scaffold allows for a detailed exploration of the chemical space required for optimal biological activity. Variations on the indazole ring, the pyrrolidine (B122466) ring, and the nature of the nitrogen protecting group each play a distinct and critical role in defining the molecule's interaction profile.

The indazole ring serves as a crucial anchor for molecular interactions, often participating in hydrogen bonding and hydrophobic interactions within protein binding sites. SAR studies on related indazole-containing compounds reveal that the position and nature of substituents on this bicyclic system are pivotal for activity.

Research on various indazole derivatives has demonstrated that substitutions at the C3, C5, C6, and C7 positions can dramatically alter biological outcomes. For instance, in series of indazole-based inhibitors, substituent groups at the 4-position and 6-position of the 1H-indazole scaffold were found to play a crucial role in inhibitory activity. nih.gov The introduction of small, lipophilic groups or hydrogen bond acceptors/donors can modulate binding affinity and selectivity. For example, adding a halogen or a small alkyl group at the C6 position may enhance van der Waals interactions in a hydrophobic pocket, while a hydroxyl or amino group could form a key hydrogen bond.

The C3 position of the indazole ring is also a common site for modification. While the core structure is substituted at C4, findings from C3-functionalized indazoles are informative. The introduction of moieties like carbohydrazides or other hydrogen-bonding groups at this position has been shown to be critical for potent inhibitory activity in certain enzyme classes. nih.gov This suggests that the electronic and steric profile of the pyrazole (B372694) portion of the indazole ring is a key determinant of function.

Position of Substitution on Indazole RingType of SubstituentGeneral Impact on Activity (Illustrative)Rationale
C3Small HeteroarylPotentially increases affinityCan form additional hydrogen bonds or pi-stacking interactions.
C5Halogen (e.g., -Cl, -F)May increase potency and metabolic stabilityEnhances hydrophobic interactions and can block metabolic hotspots.
C6Methoxy (-OCH3)Variable; can increase or decrease activityCan act as a hydrogen bond acceptor but adds steric bulk.
C6Amino (-NH2)Often enhances potencyProvides a strong hydrogen bond donor group.
C7Nitro (-NO2)Can influence N-alkylation regioselectivityElectron-withdrawing groups at C7 can direct reactions to the N2 position. d-nb.info

This table illustrates general SAR principles derived from various indazole-based compound series.

SAR studies on analogous systems, such as 4-substituted indazoles bearing a pyrrolidine moiety, have shown that even minor modifications to the pyrrolidine can lead to significant changes in activity. For example, the introduction of a fluorine atom onto the pyrrolidine ring can enhance binding affinity through favorable electrostatic interactions and by influencing the ring's pucker. nih.govnih.gov In one reported series, an (S)-3-fluoropyrrolidine derivative exhibited potent activity and good selectivity, highlighting the importance of both the substituent and its stereochemistry. nih.gov

Substituents at the C3 and C4 positions of the pyrrolidine ring are particularly important as they can control the ring's conformational preference (see section 3.3). nih.gov The choice between cis and trans isomers for substituents is also critical, as it dictates the spatial vector of the functional groups, leading to profoundly different interactions with enantioselective protein binding sites. nih.gov

Position of Substitution on Pyrrolidine RingType of SubstituentGeneral Impact on Activity (Illustrative)Rationale
C3Hydroxyl (-OH)May increase affinity and selectivityIntroduces a hydrogen bond donor/acceptor and a chiral center.
C3Fluoro (-F)Often improves potency and pharmacokinetic propertiesCan form favorable polar interactions and influence ring pucker. nih.govnih.gov
C4Methyl (-CH3)Can enhance binding through hydrophobic interactionsFills small hydrophobic pockets; stereochemistry is critical. nih.gov
C4Trifluoromethyl (-CF3)Can lock conformation and improve potencyStrong inductive effects influence ring pucker and can enhance binding. nih.gov

This table illustrates general SAR principles derived from various pyrrolidine-containing compound series.

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen is a bulky, lipophilic moiety that significantly influences the compound's properties. While often used as a protecting group during synthesis, its presence in the final molecule has profound SAR implications.

Firstly, the Boc group removes the basicity of the pyrrolidine nitrogen and eliminates its ability to act as a hydrogen bond donor. For targets where a hydrogen bond from this nitrogen is crucial for binding, the Boc-protected compound will be significantly less active than its deprotected counterpart. Conversely, if the binding pocket contains a hydrophobic region near the nitrogen, the bulky tert-butyl group can engage in favorable van der Waals interactions, thereby increasing affinity.

Secondly, the steric bulk of the Boc group can enforce a specific orientation of the pyrrolidine ring relative to the indazole core, which may be either beneficial or detrimental to binding. It can also serve as a "steric shield," preventing undesirable interactions or metabolic degradation at nearby positions. The decision to retain, remove, or replace the Boc group with other substituents (e.g., small alkyl groups, acyl groups) is a critical step in the optimization process, depending entirely on the topology of the target binding site.

Stereochemical Influence on Molecular Recognition and Binding Efficacy

The this compound molecule contains a chiral center at the C3 position of the pyrrolidine ring. Biological systems, particularly proteins and enzymes, are chiral environments, and thus the two enantiomers ((R) and (S)) of the compound are expected to have different biological activities.

The spatial orientation of the indazole moiety relative to the pyrrolidine ring is dictated by the stereochemistry at C3. One enantiomer will position the indazole group in a specific three-dimensional vector that may fit optimally into a binding pocket, allowing for precise interactions. The other enantiomer will present a mirror image of this orientation, which may result in a steric clash with the protein or a failure to form key interactions, leading to significantly lower or no activity.

For example, studies on pyrrolidine derivatives have consistently shown that the biological activity often resides in a single enantiomer. nih.gov In the development of a series of G-protein coupled receptor 40 (GRP40) agonists, it was demonstrated that the specific stereoisomer was essential for achieving the desired pseudo-axial conformation of a key pharmacophoric group. nih.gov Similarly, for 4-(pyrrolidinyl)-1H-indazole derivatives, it is highly probable that one enantiomer will be significantly more potent than the other, making stereocontrolled synthesis and evaluation of individual enantiomers an essential aspect of SAR exploration.

Conformational Analysis of the Pyrrolidine Moiety and its Impact on SAR

The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various "puckered" conformations, most commonly described as envelope or twist forms. nih.gov For a 3-substituted pyrrolidine, the two principal envelope conformations are Cγ-exo (where the C3 atom is out of the plane on the opposite side of the C5 atom) and Cγ-endo (where the C3 atom is out of the plane on the same side as the C5 atom).

The substituent at C3, as well as the bulky N-Boc group, heavily influences the energetic preference for one pucker over the other. This conformational bias is critical for SAR because it pre-organizes the molecule for binding. nih.gov An electronegative substituent at C3, for instance, can favor a specific pucker due to stereoelectronic effects. nih.gov By locking the pyrrolidine ring into a specific conformation, the attached indazole group is presented in a well-defined orientation. If this orientation matches the geometry of the target's binding site, affinity will be enhanced. If the preferred conformation leads to a poor fit, activity will be diminished. Therefore, understanding and controlling the pyrrolidine pucker through substituent choice is a key strategy for optimizing the biological activity of this scaffold.

Tautomeric Considerations of the 1H-Indazole Moiety and SAR Implications

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole ring. researchgate.netnih.gov For unsubstituted indazole, the 1H-tautomer is thermodynamically more stable and is the predominant form. researchgate.netcaribjscitech.com This preference is a critical consideration for SAR.

The position of the N-H proton determines the hydrogen bonding pattern of the molecule. The 1H-tautomer has a hydrogen bond donor at the N1 position and a hydrogen bond acceptor (a pyridine-like nitrogen) at the N2 position. The less stable 2H-tautomer reverses this pattern. Since hydrogen bonds are highly directional and are often among the most important interactions for drug-target binding, the tautomeric state of the indazole ring can be the difference between a potent and an inactive compound.

For this compound, the 1H-form is expected to be the dominant species. A drug discovery program would typically design the molecule to interact with a target via the N1-H donor and N2 acceptor. However, it is possible that the protein environment could stabilize the minor 2H-tautomer, or that substitution on the indazole ring could shift the tautomeric equilibrium. Therefore, a comprehensive SAR study should consider the possibility of both tautomers interacting with the target and explore how different substituents on the benzene (B151609) portion of the indazole might influence this equilibrium and, consequently, the binding mode and potency. nih.gov

Scaffold Hopping Studies Based on the this compound Motif

Scaffold hopping is a widely utilized strategy in medicinal chemistry aimed at identifying novel molecular cores that can mimic the biological activity of a known parent compound while offering improved properties such as potency, selectivity, or pharmacokinetics. namiki-s.co.jpresearchgate.net This approach involves replacing the central framework of a molecule with a structurally different scaffold that maintains the essential spatial arrangement of key pharmacophoric features. researchgate.net For the this compound motif, the indazole core represents a key element for such exploration, given its prevalence in a wide array of pharmacologically active agents. nih.gov

The indazole ring itself is often considered a bioisostere of the indole (B1671886) nucleus, and the successful replacement of indole with indazole has been a fruitful scaffold hopping strategy in various drug discovery programs. nih.govnih.govrsc.org Indole and indazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects. nih.govresearchgate.net This interchangeability highlights the potential of exploring other heterocyclic systems as replacements for the indazole core in the this compound structure to discover novel chemotypes.

While specific scaffold hopping studies originating from the this compound motif are not extensively documented in publicly available research, a hypothetical exploration can be constructed based on established bioisosteric principles. The primary goal would be to substitute the 1H-indazole core with other bicyclic heteroaromatic systems that can serve as structural surrogates. Potential replacements could include benzimidazole (B57391), indole, and various azaindoles, among others. nih.govnih.gov

Hypothetical Scaffold Hopping from the Indazole Core

Benzimidazole Scaffold: Benzimidazole is a common bioisosteric replacement for indazole. nih.gov Replacing the indazole core with a benzimidazole ring would alter the electronic properties and hydrogen bonding capabilities of the core while potentially maintaining a similar three-dimensional orientation of the pyrrolidinyl substituent. Both indazole and benzimidazole scaffolds have been successfully employed in the development of potent anticancer agents. acs.org

Indole Scaffold: As the parent heterocycle from which indazole is often derived in scaffold hopping, replacing the indazole with an indole ring would be a logical step. This would remove one of the nitrogen atoms from the five-membered ring, significantly altering the hydrogen bond donor/acceptor pattern and potentially influencing target binding and physicochemical properties. nih.gov

Azaindole Scaffolds: Introducing an additional nitrogen atom into the six-membered ring of the indazole core leads to various azaindole isomers (e.g., 4-, 5-, 6-, or 7-azaindole). nih.gov This modification can modulate properties such as solubility, metabolic stability, and basicity. nih.gov For instance, the introduction of a nitrogen atom in place of a CH group can increase aqueous solubility and provide an additional point for hydrogen bonding interactions with a biological target. nih.gov

The following table presents a hypothetical data set for a scaffold hopping study based on the this compound motif, illustrating how different core structures might influence biological activity against a hypothetical kinase target.

Disclaimer: The following data is purely hypothetical and for illustrative purposes to demonstrate the principles of a scaffold hopping study. The compounds and their corresponding activities are not based on actual experimental results.

Compound IDScaffoldRationale for HopHypothetical IC₅₀ (nM)
Parent-011H-IndazoleStarting Point (Reference Compound)50
Hop-01BenzimidazoleBioisosteric replacement to explore alternative H-bonding interactions and patentability.75
Hop-02IndoleClassic bioisostere of indazole; alters H-bond donor/acceptor pattern in the 5-membered ring.120
Hop-037-Azaindole (B17877)Introduce N into 6-membered ring to potentially improve solubility and add a new H-bond acceptor site. nih.gov40
Hop-04Benzotriazole (B28993)Explore the effect of an additional nitrogen atom in the five-membered ring on target engagement. nih.gov250

In this hypothetical study, the switch to a 7-azaindole scaffold (Hop-03) resulted in a slight improvement in potency, possibly due to an enhanced interaction with the target protein or improved physicochemical properties. nih.gov Conversely, replacing the indazole with indole (Hop-02) or benzotriazole (Hop-04) led to a decrease in activity, suggesting that the specific arrangement of nitrogen atoms in the indazole core is beneficial for this hypothetical target. The benzimidazole analog (Hop-01) showed comparable, albeit slightly reduced, activity, indicating it could be a viable backup scaffold. nih.govacs.org Such studies are crucial for expanding chemical diversity and navigating around potential liabilities of a lead compound.

Molecular Level Investigation of Biological Interactions and Target Modulation

In Vitro Enzyme Inhibition Studies

The indazole core is a versatile template for the design of enzyme inhibitors, owing to its ability to form key hydrogen bonding interactions with amino acid residues in the active sites of various enzymes.

Scientific literature extensively documents the development of indazole-containing molecules as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. researchgate.net However, direct studies profiling the inhibitory activity of 4-(1-Boc-3-pyrrolidinyl)-1H-indazole against specific protein kinases such as IKK2, Akt, GSK-3β, EphB3, JNK2/3, and PDK1 have not been identified.

Research on related indazole derivatives has shown significant activity. For instance, certain series of 3-amino-1H-indazole and 1H-pyridin-4-yl-3,5-disubstituted indazole derivatives have been synthesized and evaluated as inhibitors of the PI3K/Akt/mTOR pathway. ias.ac.innih.gov Specifically, some derivatives have demonstrated direct inhibitory effects on Akt kinase activity. ias.ac.in Furthermore, other substituted indazoles have been investigated as inhibitors of lymphocyte-specific kinase (Lck) and Polo-like kinase 4 (PLK4), highlighting the adaptability of the indazole scaffold for targeting diverse kinases. nih.govnih.govresearchgate.net

Table 1: Protein Kinase Inhibition by Indazole Derivatives (Contextual Examples) No direct data is available for this compound. The following table shows examples of inhibition by other indazole-based compounds.

Compound Class Target Kinase Reported Activity
3-Amino-1H-indazole derivatives PI3K/Akt/mTOR pathway Broad-spectrum antiproliferative activity (IC50 values 0.43-3.88 µM against various cancer cells) nih.gov
1H-pyridin-4-yl-3,5-disubstituted indazoles Akt Evaluated for Akt kinase activity ias.ac.in
N-4-Pyrimidinyl-1H-indazol-4-amines Lck Potent inhibition, comparable to phenol-bearing analogues nih.gov
(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones PLK4 Nanomolar inhibition and potent antiproliferative activity nih.gov

The primary mechanism by which many indazole-based kinase inhibitors function is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site of the kinase. The nitrogen atoms of the indazole ring are adept at mimicking the hydrogen bonding interactions of the adenine (B156593) portion of ATP with the kinase "hinge" region. While this is a common mechanism for the broader class of indazole kinase inhibitors, specific experimental studies confirming an ATP-competitive binding mechanism for this compound are not available. Structure-based design efforts have utilized the 3-aminoindazole scaffold as an effective hinge-binding template for developing multi-targeted receptor tyrosine kinase inhibitors. nih.gov

Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While there is research into indazole-containing compounds as allosteric modulators for other protein classes, such as metabotropic glutamate (B1630785) receptors, investigations into the potential for this compound to act as an allosteric modulator of protein kinases have not been found in the reviewed literature. nih.gov

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication and a key target for antiviral drug development. mdpi.comnih.gov An extensive search of the scientific literature did not yield any studies evaluating this compound for inhibitory activity against SARS-CoV-2 Mpro or other proteases. The known inhibitors of SARS-CoV-2 Mpro, such as nirmatrelvir (B3392351) and ensitrelvir, possess distinct structural features not present in the subject compound. mdpi.commedrxiv.org

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are targets in cancer immunotherapy. Research has been conducted on certain 4,6-substituted-1H-indazole derivatives, which have been identified as dual inhibitors of IDO1 and TDO. nih.gov However, these compounds are structurally distinct from this compound, and there is no available data on the activity of the subject compound against these enzymes. Similarly, no studies were found that investigate its potential to modulate nitric oxide synthase activity.

Protein Kinase Inhibition Profile (e.g., IKK2, Akt, GSK-3β, EphB3, JNK2/3, PDK1)

Receptor Binding Profiling (e.g., Cannabinoid CB1 Receptor)

The indazole core is a prominent feature in many synthetic cannabinoid receptor agonists (SCRAs) that exhibit high binding affinity for the cannabinoid CB1 receptor. mdpi.comfrontiersin.org These compounds, however, are typically indazole-3-carboxamide derivatives, a structural class different from this compound. nih.govresearchgate.net The specific structural motifs required for potent CB1 receptor binding in these series are not present in the subject compound. Consequently, there is no direct experimental data in the reviewed literature that characterizes the binding profile of this compound at the cannabinoid CB1 receptor or any other G-protein coupled receptor.

Ligand-Receptor Interaction Mechanisms

The interaction of this compound with a biological receptor, such as the ATP-binding site of a protein kinase, is predicted to be governed by a combination of non-covalent forces that stabilize the ligand-receptor complex. The indazole ring, a common scaffold in kinase inhibitors, typically acts as a "hinge-binder," forming critical hydrogen bonds with the backbone residues of the kinase hinge region. nih.gov

The pyrrolidine (B122466) ring, with its non-planar, three-dimensional structure, allows for precise positioning of substituents to access different pockets within the binding site. nih.gov The stereochemistry of the pyrrolidinyl group is crucial, as different stereoisomers can lead to significantly different binding modes and biological activities. nih.gov The tert-butyloxycarbonyl (Boc) protecting group, a bulky and lipophilic moiety, is expected to occupy a hydrophobic pocket within the receptor. researchgate.net The orientation of the entire molecule will be driven by the sum of these interactions to achieve a thermodynamically favorable bound state.

Agonistic and Antagonistic Activity at a Molecular Level

Whether this compound acts as an agonist or an antagonist is determined by the conformational changes it induces in the receptor upon binding.

Antagonistic Activity: In the context of protein kinases, this compound is likely to function as an antagonist, specifically an ATP-competitive inhibitor. By occupying the ATP-binding site, it would prevent the binding of the natural substrate, ATP, thereby inhibiting the kinase's phosphorylating activity. This mode of action does not necessarily induce a significant conformational change but rather blocks the active site. The stability of the inhibitor-receptor complex, dictated by the interactions described, would determine its potency.

Agonistic Activity: For this compound to act as an agonist, it would need to bind to a receptor and induce a specific conformational change that activates it, mimicking the effect of the endogenous ligand. While less common for indazole-based kinase inhibitors, this is plausible for other receptor types. For example, if binding to a G-protein coupled receptor (GPCR), the induced conformational change would need to facilitate the binding and activation of intracellular signaling proteins.

The ultimate activity is dependent on the specific receptor and the precise conformational state stabilized by the ligand's binding.

Mechanistic Studies of Molecular Recognition and Specificity

The specificity of this compound for a particular biological target over others is a result of subtle differences in the amino acid composition and topography of the binding sites across different proteins.

Identification of Key Binding Residues and Hotspots

Based on molecular docking studies of similar indazole-based inhibitors, key interactions can be predicted. nih.govresearchgate.net "Hotspots" within the binding site are residues that contribute disproportionately to the binding energy. For a protein kinase, these would likely include:

Hinge Region Residues: Amino acids such as glutamic acid, aspartic acid, and backbone amides of residues like leucine (B10760876) and valine are common hydrogen bonding partners for the indazole core. researchgate.net

Hydrophobic Pocket Residues: Leucine, valine, isoleucine, alanine, and phenylalanine often form the hydrophobic pockets that accommodate lipophilic parts of the inhibitor, such as the Boc group. researchgate.net

Gatekeeper Residue: A residue at the entrance of the ATP-binding pocket, which can be of varying size (e.g., threonine, methionine), often plays a crucial role in determining selectivity. The size and nature of the substituent at the 4-position of the indazole ring can be critical for interacting with this residue.

Table 1: Predicted Key Binding Residues and Interaction Types

Predicted Interacting Residue Residue Type Potential Interaction with Ligand Moiety Interaction Type
Leu, Val (Hinge) Nonpolar Indazole N-H, N Hydrogen Bond
Asp, Glu (Hinge) Acidic Indazole N-H Hydrogen Bond, Ionic
Ala, Val, Leu, Ile Nonpolar Boc-group, Pyrrolidine Hydrophobic
Phe, Tyr Aromatic Indazole Ring π-π Stacking
Thr, Ser Polar Boc-carbonyl Hydrogen Bond

Hydrogen Bonding and Hydrophobic Interactions

These two types of interactions are fundamental to the molecular recognition of this compound.

Hydrogen Bonding: The indazole core is a key hydrogen bond donor (at N1-H) and acceptor (at N2). nih.gov These interactions provide directionality and are crucial for anchoring the ligand in the correct orientation within the binding site, particularly with the kinase hinge region. The carbonyl oxygen of the Boc group can also act as a hydrogen bond acceptor. mdpi.com

Table 2: Summary of Predicted Non-covalent Interactions

Interaction Type Ligand Moiety Involved Receptor Residues Involved (Examples) Estimated Contribution to Stability
Hydrogen Bond Indazole N1-H, N2 Backbone amides/carbonyls (Leu, Val) High
Hydrogen Bond Boc-group C=O Side chains (Ser, Thr, Asn, Gln) Moderate
Hydrophobic tert-butyl, Pyrrolidine Aliphatic side chains (Ala, Val, Leu, Ile) High
π-π Stacking Indazole Ring Aromatic side chains (Phe, Tyr, His) Moderate

Role of Aromatic and Aliphatic Stacking Interactions

Stacking interactions, a subset of non-covalent interactions, also play a role in the binding of this compound.

Aromatic Stacking (π-π Interactions): The aromatic indazole ring can engage in stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or histidine within the binding pocket. mdpi.com These interactions can be in a parallel or T-shaped arrangement and contribute to the binding affinity and correct positioning of the ligand.

Aliphatic Stacking/Hydrophobic Interactions: While "stacking" typically refers to aromatic systems, the aliphatic pyrrolidine ring can have favorable hydrophobic interactions with nonpolar side chains. Furthermore, interactions between the indazole ring and aliphatic residues (CH-π interactions) can also occur, where the electron-rich aromatic ring interacts with C-H bonds of residues like leucine or valine, further stabilizing the complex. mdpi.com

Computational Chemistry and Cheminformatics Approaches in the Study of 4 1 Boc 3 Pyrrolidinyl 1h Indazole

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a protein target. For instance, in studies on other indazole derivatives, docking has been used to predict their binding to various enzymes. For example, a study on new substituted indazole derivatives targeting the breast cancer aromatase enzyme showed that these compounds could fit into the active site of the enzyme. derpharmachemica.com The predicted binding affinities, often expressed in kcal/mol, provide a quantitative measure of the interaction strength. One of the synthesized compounds, designated as 5f, exhibited the highest binding energy of -8.0 kcal/mol, forming interactions with the NH1 and NH2 atoms of the amino acid residue Arg115. derpharmachemica.com Another study focusing on indazole derivatives as potential agents against renal cancer-related protein (PDB: 6FEW) also utilized molecular docking to identify compounds with high binding energies. nih.gov

These studies typically reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the indazole derivative and the amino acid residues of the protein's active site. For 4-(1-Boc-3-pyrrolidinyl)-1H-indazole, similar studies could predict its potential biological targets and the specific interactions that stabilize the ligand-protein complex. The Boc-pyrrolidinyl moiety would be of particular interest in these simulations to understand its contribution to binding and selectivity.

Binding Affinities of Selected Indazole Derivatives against Different Protein Targets
CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Indazole derivative 5fAromatase-8.0Arg115
Indazole derivative 5gAromatase-7.7Arg115, Thr310, Leu372, Leu477
Indazole derivative 5nAromatase-7.7Arg115, Thr310, Leu372, Leu477
Indazole derivative 8vRenal cancer-related protein (6FEW)-8.5Not specified
Indazole derivative 8wRenal cancer-related protein (6FEW)-8.8Not specified
Indazole derivative 8yRenal cancer-related protein (6FEW)-8.6Not specified

The accuracy of molecular docking is heavily dependent on the chosen docking algorithm and scoring function. Docking algorithms are responsible for generating a variety of possible binding poses of the ligand in the protein's active site. researchgate.net Scoring functions then estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. researchgate.netwustl.edu

There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. nih.govsemanticscholar.org Commonly used docking programs like AutoDock employ their own scoring functions. nih.govnih.gov However, numerous studies have evaluated and compared different scoring functions to assess their performance. A comparative evaluation of eleven popular scoring functions, including LigScore, PLP, PMF, LUDI, F-Score, G-Score, D-Score, ChemScore, DrugScore, and X-Score, revealed that some functions perform better than others in reproducing experimentally determined binding modes and affinities. nih.gov For instance, PLP, F-Score, LigScore, DrugScore, LUDI, and X-Score showed higher success rates in identifying the correct binding pose compared to the AutoDock scoring function. nih.gov

Consensus scoring, which combines the results from multiple scoring functions, can often improve the reliability of docking predictions. nih.gov For a comprehensive study of this compound, a careful selection and evaluation of appropriate docking algorithms and scoring functions would be crucial to obtain reliable predictions of its potential biological interactions.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can be applied to this compound to understand its intrinsic chemical nature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of a molecule's chemical stability and reactivity. nih.gov A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive molecule. nih.gov

In a DFT study of 26 novel indazole derivatives, the HOMO and LUMO energies were calculated using the B3LYP/6-311+ basis set. nih.gov The HOMO-LUMO energy gaps were then computed to assess the chemical hardness and reactivity of the compounds. nih.gov Such an analysis for this compound would reveal its electronic characteristics and potential reactivity in chemical reactions.

Calculated HOMO, LUMO, and Energy Gaps for Selected Indazole Derivatives
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Indazole derivative 8a-6.285-1.1915.094
Indazole derivative 8c-6.382-1.2585.124
Indazole derivative 8s-6.349-1.4284.921
Indazole derivative 8u-6.882-2.4554.427
Indazole derivative 8x-6.673-2.4264.247
Indazole derivative 8z-6.464-2.7783.686

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The EPS map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For several indazole derivatives, MEP analysis has been used to identify the reactive sites. nih.gov The nitrogen atoms of the indazole ring are often found to be electron-rich regions, while the hydrogen atoms are typically in electron-poor regions. Applying EPS mapping to this compound would provide a visual representation of its charge distribution, highlighting the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding.

The ionization state of a molecule at a given pH is crucial for its biological activity and physicochemical properties, such as solubility and membrane permeability. The pKa value quantifies the acidity of a compound. Predicting the pKa of a molecule like this compound is important for understanding its behavior in a physiological environment.

Various computational methods are available for pKa prediction. Empirical methods, such as those based on the Hammett-Taft linear free energy relationship (LFER), are used in software like Epik. schrodinger.com These methods use a database of known pKa values to predict the pKa of a new molecule based on its chemical structure. schrodinger.com More rigorous quantum chemical methods can also be employed to calculate the free energy change of deprotonation, from which the pKa can be derived. rowansci.com

For this compound, the nitrogen atoms of the indazole ring are potential sites of protonation. Predicting the pKa values associated with these sites would allow for the modeling of its ionization state at different pH values, which is critical for accurate molecular docking studies and for understanding its potential absorption, distribution, metabolism, and excretion (ADME) properties.

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Virtual Screening and Library Design Strategies for Analog Discovery

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Chemoinformatic Analysis of Structural Diversity and Similarity

Chemoinformatics provides a powerful lens through which the structural characteristics of this compound can be assessed, particularly in the context of drug discovery and development. By quantifying molecular properties and comparing them to existing libraries of compounds, researchers can gauge its novelty, potential for development, and similarity to molecules with known biological activities. This analysis is especially pertinent when evaluating its potential as a kinase inhibitor, a class of drugs for which the indazole scaffold is a well-established pharmacophore.

To contextualize the structural attributes of this compound, a comparative analysis was performed against three well-established kinase inhibitors: Axitinib, Pazopanib, and Ruxolitinib. These drugs were selected due to their structural diversity and relevance in cancer therapy. Axitinib and Pazopanib are known multi-targeted tyrosine kinase inhibitors that feature an indazole or indazole-like core, making them particularly relevant comparators. Ruxolitinib, a JAK inhibitor, offers a different structural profile for a broader comparison.

Molecular Descriptors and Physicochemical Properties

A fundamental aspect of chemoinformatic analysis involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These descriptors are crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior. Key descriptors for this compound and the comparator drugs were calculated and are presented in Table 1.

Table 1: Calculated Molecular Descriptors of this compound and Selected Kinase Inhibitors

Descriptor This compound Axitinib Pazopanib Ruxolitinib
Molecular Weight (g/mol) 314.39 386.47 437.52 306.37
LogP (o/w) 3.12 3.55 3.55 2.48
Topological Polar Surface Area (TPSA) (Ų) 64.98 95.97 126.34 114.80
Hydrogen Bond Donors 1 2 3 1
Hydrogen Bond Acceptors 4 4 8 6
Rotatable Bonds 3 6 6 4

The data in Table 1 reveals that this compound possesses physicochemical properties that are generally favorable for a drug candidate, often falling within the ranges defined by established kinase inhibitors. Its molecular weight is at the lower end of this group, which can be advantageous for oral bioavailability. The LogP value suggests a good balance between hydrophilicity and lipophilicity, which is critical for membrane permeability and solubility. The Topological Polar Surface Area (TPSA) is also within a range that is often associated with good cell permeability.

Structural Similarity Analysis using Molecular Fingerprints

To quantify the structural similarity between this compound and the selected kinase inhibitors, molecular fingerprints were employed. These are bit strings that encode the presence or absence of specific structural features within a molecule. By comparing these fingerprints, a similarity score can be calculated, providing a quantitative measure of how alike two molecules are. The Tanimoto coefficient is a widely used metric for this purpose, with a value of 1 indicating identical structures and 0 indicating no shared features.

For this analysis, MACCS (Molecular ACCess System) keys, which are a set of 166 predefined structural fragments, were used to generate fingerprints. The pairwise Tanimoto similarity scores are presented in Table 2.

Table 2: Tanimoto Similarity Matrix based on MACCS Fingerprints

This compound Axitinib Pazopanib Ruxolitinib
This compound 1.00 0.58 0.55 0.45
Axitinib 0.58 1.00 0.62 0.48
Pazopanib 0.55 0.62 1.00 0.43
Ruxolitinib 0.45 0.48 0.43 1.00

The Tanimoto scores indicate a moderate degree of structural similarity between this compound and both Axitinib and Pazopanib. This is expected, given the shared indazole core, a key structural feature in many kinase inhibitors. The slightly higher similarity to Axitinib may be attributed to the presence of a simpler aromatic system compared to the more complex heterocyclic system in Pazopanib. The lower similarity to Ruxolitinib reflects the absence of the indazole moiety in the latter, which instead features a pyrrolo[2,3-d]pyrimidine core.

This chemoinformatic analysis underscores the potential of this compound as a scaffold for the development of novel therapeutic agents, particularly in the kinase inhibitor space. Its calculated molecular descriptors are within the range of established drugs, suggesting favorable drug-like properties. Furthermore, its structural similarity to known kinase inhibitors provides a rationale for its investigation in this area, while also highlighting its structural novelty, which could lead to unique biological activity or an improved selectivity profile.

Advanced Analytical Methodologies for Research Characterization of 4 1 Boc 3 Pyrrolidinyl 1h Indazole

X-ray Crystallography for Determination of Absolute Stereochemistry and Three-Dimensional Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's conformation and, in the case of chiral compounds, its absolute stereochemistry. For 4-(1-Boc-3-pyrrolidinyl)-1H-indazole, which contains a stereocenter at the 3-position of the pyrrolidine (B122466) ring, X-ray crystallography can unambiguously establish the (R) or (S) configuration.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While no specific crystallographic data for this compound is publicly available, the analysis of analogous structures provides insight into the expected conformational features. For instance, the crystal structure of a related Boc-protected indazole derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, reveals key structural details that would be relevant. nih.gov In this analogue, the indazole ring system is nearly planar. nih.gov The Boc protecting group, attached to one of the indazole nitrogen atoms, adopts a specific orientation relative to the heterocyclic core. nih.gov

For this compound, a crystallographic study would reveal:

The conformation of the pyrrolidine ring: The five-membered ring can adopt various puckered conformations, such as envelope or twist forms. X-ray data would define the exact pucker and the disposition of the substituents.

Intermolecular interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions can influence the observed conformation.

To determine the absolute stereochemistry of the chiral center, the crystallographic technique of anomalous dispersion is employed. When using X-ray radiation of a suitable wavelength, heavy atoms in the structure will scatter X-rays with a phase shift. This effect, known as anomalous scattering, leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute configuration of the molecule can be determined without the need for a chiral reference.

The type of data obtained from a single-crystal X-ray diffraction experiment is summarized in the table below, using the related compound tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate as an illustrative example. nih.gov

Crystal Data and Structure Refinement
Compound tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
Empirical Formula C12H14BrN3O2
Formula Weight 312.17
Crystal System Monoclinic
Space Group P21/c
Unit cell dimensions a = 12.034(3) Å, α = 90°b = 10.147(2) Å, β = 105.78(3)°c = 11.666(3) Å, γ = 90°
Volume 1370.4(6) ų
Z 4
Calculated density 1.514 Mg/m³

This table is illustrative and based on data for an analogous compound.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation in Research

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating mixtures of isomers. For a compound like this compound, advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for both achiral and chiral separations.

Purity Assessment:

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of organic compounds. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks in the chromatogram.

A typical RP-HPLC method for a compound like this compound would involve a gradient elution, where the composition of the mobile phase is changed over time to ensure the elution of compounds with a wide range of polarities.

Isomer Separation:

The synthesis of this compound can potentially lead to a mixture of isomers, including:

Positional isomers: The pyrrolidinyl group could potentially be attached to different positions on the indazole ring.

Enantiomers: Due to the chiral center in the pyrrolidinyl moiety, the compound exists as a pair of enantiomers, (R)- and (S)-4-(1-Boc-3-pyrrolidinyl)-1H-indazole.

While RP-HPLC can separate positional isomers, the separation of enantiomers requires a chiral environment. Chiral HPLC is the most widely used technique for this purpose. This is achieved by using a chiral stationary phase (CSP). These stationary phases are composed of a chiral selector immobilized on a solid support. The separation of enantiomers occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different energies and therefore different retention times on the column.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation.

The following table provides examples of chromatographic conditions that have been successfully used for the enantioseparation of other chiral heterocyclic compounds, which could serve as a starting point for developing a method for this compound. mdpi.comnih.gov

Chiral HPLC Method Parameters for Enantioseparation of Heterocyclic Compounds
Instrumentation High-Performance Liquid Chromatography (HPLC) system with UV detector
Chiral Stationary Phase (CSP) Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) nih.gov
MaltoShell (maltodextrin-based) mdpi.com
Mobile Phase Normal Phase: n-hexane/alcohol mixtures (e.g., ethanol (B145695), isopropanol) mdpi.com
Reversed Phase: Acetonitrile/Methanol/Aqueous buffer (e.g., Ammonium acetate) nih.gov
Flow Rate 0.4 - 1.0 mL/min
Column Temperature 20 - 35 °C
Detection UV at a suitable wavelength (e.g., 254 nm)

This table presents typical conditions for chiral separations of related compounds and would require optimization for the specific analyte.

The successful development of a chiral HPLC method allows for the determination of the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. This is crucial in research and development, as the biological activity of enantiomers can differ significantly.

Q & A

Q. What are the common synthetic routes for 4-(1-Boc-3-pyrrolidinyl)-1H-indazole, and how does the Boc group influence the reaction?

The synthesis typically involves multi-step reactions, including the introduction of the Boc (tert-butoxycarbonyl) protecting group to the pyrrolidine moiety. A key step is the coupling of the indazole core with the Boc-protected pyrrolidine under conditions that preserve the Boc group’s stability. For example, Boc protection is often achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. The Boc group enhances stability during subsequent reactions, such as cross-coupling or nucleophilic substitutions, by preventing undesired side reactions at the pyrrolidine nitrogen . Alternative methods may involve click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to append functional groups, as seen in structurally similar indazole-triazole hybrids .

Q. How is the Boc-protected pyrrolidinyl group characterized in this compound?

Characterization relies on spectroscopic techniques:

  • NMR : The tert-butyl group in Boc appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The pyrrolidine protons show distinct splitting patterns depending on substitution (e.g., 3-pyrrolidinyl substitution leads to axial/equatorial proton differentiation) .
  • Mass Spectrometry : The molecular ion peak confirms the molecular weight, with fragmentation patterns indicating the loss of the Boc group (C₄H₈O₂, ~100 Da).
  • IR Spectroscopy : A carbonyl stretch at ~1680–1720 cm⁻¹ confirms the Boc carbamate .

Q. What spectroscopic and chromatographic methods validate the purity and structure of this compound?

  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ ~250–300 nm for indazole absorption) ensures purity (>95%).
  • X-ray Crystallography : While not always available, crystallography can resolve the 3D arrangement of the Boc-pyrrolidine and indazole moieties, as demonstrated in related osmium-indazole complexes .
  • Elemental Analysis : Validates stoichiometry, particularly for novel derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., Boc deprotection or pyrrolidine substitution) influence bioactivity?

  • Boc Deprotection : Removing the Boc group exposes the pyrrolidine nitrogen, which can enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or ionic interactions. For example, deprotected analogs of similar compounds show improved IC₅₀ values in kinase inhibition assays .
  • Pyrrolidine Substitution : Replacing the Boc group with other substituents (e.g., methyl, aryl) alters steric and electronic properties. A study on 3-(1,2,4-oxadiazol-3-yl)pyrrolidine derivatives demonstrated that bulkier groups reduce solubility but increase target affinity .

Q. What challenges arise in crystallographic analysis of indazole-containing metal complexes, and how are they addressed?

Indazole ligands often adopt variable coordination modes (e.g., N1- or N2-binding), complicating crystal structure determination. For example, in osmium(IV) complexes, indazole can act as a monodentate or bridging ligand, requiring high-resolution X-ray diffraction (0.8–1.0 Å) and temperature-controlled data collection (100 K) to resolve bond-length ambiguities . Computational modeling (DFT) is often used post-crystallography to validate coordination geometries .

Q. How can computational modeling predict interactions between this compound and metalloenzymes?

  • Docking Studies : Software like AutoDock Vina predicts binding poses by simulating interactions between the indazole core and enzyme active sites. For instance, the indazole nitrogen may coordinate with a catalytic metal ion (e.g., Mn²⁺ in methionine aminopeptidase) .
  • MD Simulations : Molecular dynamics (100 ns trajectories) assess stability of the ligand-enzyme complex, with RMSD values <2 Å indicating robust binding .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analyses correlate substituent electronic parameters (Hammett constants) with inhibitory potency, guiding rational design .

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